![molecular formula C16H27NO B1306836 Benzenamine, 2-(decyloxy)- CAS No. 55792-49-9](/img/structure/B1306836.png)
Benzenamine, 2-(decyloxy)-
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Overview
Description
Benzenamine, 2-(decyloxy)-, also known as 2-Decylamine, is an amine compound that is used in a variety of scientific research applications. It is an organic compound with a molecular formula of C14H29NO, and is a colorless, flammable liquid. Benzenamine, 2-(decyloxy)- is often used in the synthesis of other compounds, as well as in various biochemical and physiological experiments.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Amine Degradation by Epoxyalkenals : Research has shown that amines, including benzylamine derivatives, can undergo Strecker type degradation by epoxyalkenals to form corresponding Strecker aldehydes. This reaction's yield varies significantly with the amine involved, suggesting a potential route for selective organic synthesis and functionalization of amines (Zamora, Gallardo, & Hidalgo, 2006).
Expeditious Synthesis of Phenanthridines : A dual palladium-catalyzed process has been developed for synthesizing phenanthridines from benzylamines and aryl iodides. This method highlights the utility of benzylamines in complex organic syntheses, utilizing simple conditions without the need for protecting groups (Maestri et al., 2010).
Materials Science and Photovoltaics
Synthesis and Photovoltaic Properties of Star-shaped Molecules : A study designed and synthesized a star-shaped molecule with a D–A structure, showing promise in organic solar cells (OSCs). The research underscores the relevance of such organic compounds in the development of new materials for energy conversion (Wu et al., 2009).
Luminescent Polymeric Materials : New soluble luminescent polymers based on phenylenevinylene derivatives have been developed, demonstrating significant potential for applications in light-emitting devices and organic electronics. The synthesis route offers insights into the design of soluble and luminescent materials for future electronic applications (Chang et al., 2007).
Antibacterial Activity and Chemical Biology
- Antibacterial Activity of N-Substituted Benzenamines : Compounds like N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine have been synthesized and characterized, showing moderate antibacterial activity. This suggests potential applications of similar structures in developing new antibacterial agents (Li et al., 2009).
Catalysis and Environmental Applications
- Carbon Dioxide Incorporation into Organic Frameworks : The catalytic efficiency of silver salts in the reaction of carbon dioxide with o-alkynylaniline derivatives has been studied, offering a pathway for synthesizing benzoxazine-2-one derivatives. This research contributes to the understanding of carbon capture and utilization strategies in organic synthesis (Ruan et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-decoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13H,2-8,11,14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXQICWOBHAZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393751 |
Source
|
Record name | Benzenamine, 2-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 2-(decyloxy)- | |
CAS RN |
55792-49-9 |
Source
|
Record name | Benzenamine, 2-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(DECYLOXY)-ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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